molecular formula C18H20N2O3 B11990511 N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide

N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide

Katalognummer: B11990511
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: VFIOZWHDMPRDDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a nitro group, a methyl group, and a butan-2-yl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Alkylation: The butan-2-yl group is introduced via Friedel-Crafts alkylation, where the benzene ring is treated with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the alkylated nitrobenzene with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Electrophilic Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 4-amino-3-methylbenzamide.

    Substitution: Various substituted nitrobenzamides.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and butan-2-ylamine.

Wissenschaftliche Forschungsanwendungen

N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(tert-butyl)phenyl)-4-methyl-3-nitrobenzamide
  • N-(4-(isopropyl)phenyl)-4-methyl-3-nitrobenzamide
  • N-(4-(sec-butyl)phenyl)-4-methyl-3-nitrobenzamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Eigenschaften

Molekularformel

C18H20N2O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

N-(4-butan-2-ylphenyl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C18H20N2O3/c1-4-12(2)14-7-9-16(10-8-14)19-18(21)15-6-5-13(3)17(11-15)20(22)23/h5-12H,4H2,1-3H3,(H,19,21)

InChI-Schlüssel

VFIOZWHDMPRDDJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.